

Irpagratinib: A Technical Guide on a Novel FGFR4 Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Irpagratinib (also known as ABSK011) is an orally active, potent, and highly selective small molecule inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2][3] It is being developed for the treatment of advanced solid tumors, particularly hepatocellular carcinoma (HCC), that exhibit hyperactivation of the FGF19/FGFR4 signaling pathway.[4] Deregulation of this pathway, often through overexpression of the FGF19 ligand, is a key oncogenic driver in a significant subset of HCC cases, making Irpagratinib a promising targeted therapy.[5] This technical guide provides a comprehensive overview of Irpagratinib's chemical structure, properties, mechanism of action, and a summary of its preclinical and clinical development.

Chemical Structure and Properties

Irpagratinib is a complex heterocyclic molecule with the IUPAC name N-[(3S,4S)-3-{[6-(2,6-difluoro-3,5-dimethoxyphenyl)-8-(3-methoxy-3-methylazetidin-1-yl)pyrido[3,4-d]pyrimidin-2-yl]amino}oxan-4-yl]prop-2-enamide.[6][7] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers of Irpagratinib



Identifier	Value
IUPAC Name	N-[(3S,4S)-3-{[6-(2,6-difluoro-3,5-dimethoxyphenyl)-8-(3-methoxy-3-methylazetidin-1-yl)pyrido[3,4-d]pyrimidin-2-yl]amino}oxan-4-yl]prop-2-enamide[6][7]
CAS Number	2230974-62-4[1][6][8]
Molecular Formula	C28H32F2N6O5[6][7][8]
InChI Key	PGRHEHZIRYNZDV-FUHWJXTLSA-N[6]
SMILES	C=CC(=O)N[C@@H]1COCC[C@H]1NC2=NC= C3C(=N2)C=C(C4=C(F)C(OC)=CC(OC)=C4F)N =C3N5CC(C)(OC)C5[5]

Table 2: Physicochemical Properties of Irpagratinib

Property	Value	Source	
Molecular Weight	570.59 g/mol	[1][3][9]	
Exact Mass	570.2402 g/mol [6]		
Appearance	Light yellow to yellow solid	[1]	
Solubility	DMSO: 100 mg/mL (175.26 mM; with ultrasonic)	[2]	
logP (Predicted)	2.9	[7]	
pKa (Strongest Acidic, Predicted)	13.47	DrugBank	
pKa (Strongest Basic, Predicted)	5.55	DrugBank	
Storage	Dry, dark, at 0 - 4°C for short term or -20°C for long term[6]	MedKoo Biosciences	

Mechanism of Action and Signaling Pathway



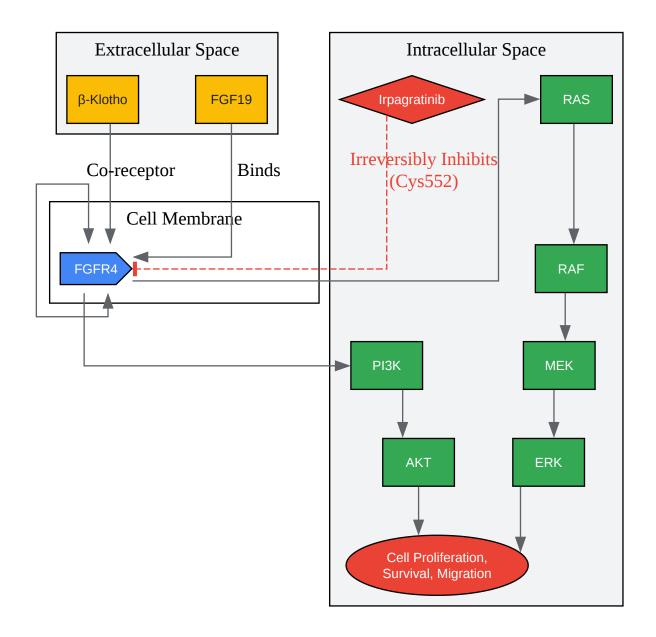




Irpagratinib is a selective and irreversible inhibitor of FGFR4.[1] It covalently binds to the cysteine 552 (Cys552) residue located in the ATP-binding pocket of the FGFR4 kinase domain. [7] This irreversible binding blocks the autophosphorylation of FGFR4, thereby inhibiting the activation of downstream signaling pathways that are crucial for tumor cell proliferation, survival, and migration.[1][2] The primary signaling cascade affected is the FGF19/FGFR4 axis, which, when hyperactivated, is a known driver of hepatocellular carcinoma.[5]

The FGF19/FGFR4 signaling pathway is initiated by the binding of the FGF19 ligand to the FGFR4 receptor, a process facilitated by the co-receptor β-Klotho. This binding event leads to the dimerization and autophosphorylation of FGFR4, which in turn activates downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT cascades. These pathways are central to regulating cell growth, proliferation, and survival. By inhibiting the initial autophosphorylation step, **Irpagratinib** effectively shuts down these oncogenic signals.





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Figure 1: Irpagratinib's inhibition of the FGF19/FGFR4 signaling pathway.

Preclinical and Clinical Development Preclinical Studies

Irpagratinib has demonstrated potent anti-tumor activity in various preclinical models of hepatocellular carcinoma.[1]

Foundational & Exploratory





In Vitro Potency: **Irpagratinib** is a highly potent inhibitor of FGFR4 with a reported half-maximal inhibitory concentration (IC50) of less than 10 nM.[2][3]

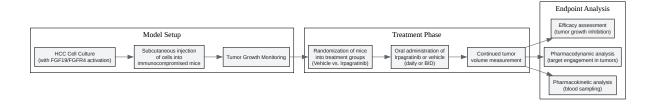
Experimental Protocol: In Vitro FGFR4 Kinase Assay (General Methodology) While the specific, detailed protocol for the determination of **Irpagratinib**'s IC50 is not publicly available, a general methodology for such an assay would typically involve the following steps:

- Reagents and Materials: Recombinant human FGFR4 kinase domain, a suitable substrate (e.g., a synthetic peptide), ATP, assay buffer, and a detection reagent.
- Procedure: a. The FGFR4 enzyme is incubated with varying concentrations of Irpagratinib
 in the assay buffer. b. The kinase reaction is initiated by the addition of ATP and the
 substrate. c. The reaction is allowed to proceed for a defined period at a controlled
 temperature. d. The reaction is stopped, and the amount of phosphorylated substrate is
 quantified. This is often done using methods such as fluorescence resonance energy
 transfer (FRET), luminescence, or radioactivity.
- Data Analysis: The percentage of inhibition at each concentration of **Irpagratinib** is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the dose-response data to a sigmoidal curve.

In Vivo Efficacy: In preclinical xenograft models of HCC, orally administered **Irpagratinib** has been shown to dose-dependently inhibit tumor growth and, in some cases, induce tumor regression.[1] These studies have been conducted in mice, rats, and dogs, where **Irpagratinib** demonstrated high exposure levels.[1]

Experimental Protocol: HCC Xenograft Model (General Methodology) Detailed protocols for the specific xenograft studies with **Irpagratinib** are not publicly available. A representative workflow for such a study is outlined below:





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Figure 2: Generalized workflow for a preclinical HCC xenograft study.

Clinical Trials

Irpagratinib is being evaluated in several clinical trials for the treatment of advanced HCC.

Phase I Study (NCT04906434): This is a first-in-human, open-label, dose-escalation and expansion study designed to assess the safety, tolerability, and pharmacokinetics of **Irpagratinib** in patients with advanced solid tumors, with a focus on HCC with FGF19 overexpression.[7] The study has shown promising preliminary anti-tumor activity.

Phase II Study (NCT05441475): This is an open-label study evaluating **Irpagratinib** in combination with the anti-PD-L1 antibody atezolizumab in patients with advanced HCC.[4]

Registrational Study (ABSK-011-205): This is a multi-center, randomized, double-blind, placebo-controlled trial to evaluate the efficacy and safety of **Irpagratinib** in combination with Best Supportive Care (BSC) in patients with advanced or unresectable HCC with FGF19 overexpression who have been previously treated with immune checkpoint inhibitors and multi-targeted kinase inhibitors.

Table 3: Summary of Key Clinical Trial Data for Irpagratinib



Trial Identifier	Phase	Treatment	Patient Population	Key Findings
NCT04906434	I	Monotherapy	Advanced solid tumors, including HCC with FGF19 overexpression	Well-tolerated with promising anti-tumor activity.
NCT05441475	II	Combination with Atezolizumab	Advanced HCC	-

Experimental Protocol: Clinical Trial (General Methodology) The detailed protocols for the clinical trials are extensive documents. The following provides a high-level overview of the typical procedures involved:

- Patient Screening and Enrollment: Patients are screened based on detailed inclusion and exclusion criteria, including confirmation of advanced HCC, FGF19 overexpression status, prior treatments, and performance status. Informed consent is obtained from all participants.
- Treatment Administration: Irpagratinib is administered orally at specified doses and schedules (e.g., once daily or twice daily). In combination studies, other agents like atezolizumab are administered according to their approved protocols.
- Safety and Tolerability Monitoring: Patients are closely monitored for adverse events through regular physical examinations, laboratory tests, and imaging. Adverse events are graded according to standard criteria (e.g., CTCAE).
- Efficacy Assessment: Tumor response is evaluated at baseline and at regular intervals using imaging techniques (e.g., CT or MRI) and assessed according to RECIST 1.1 criteria. Key efficacy endpoints include Objective Response Rate (ORR), Duration of Response (DOR), Progression-Free Survival (PFS), and Overall Survival (OS).
- Pharmacokinetic and Pharmacodynamic Analysis: Blood samples are collected at various time points to determine the pharmacokinetic profile of Irpagratinib. Tumor biopsies may be collected to assess target engagement and downstream pathway modulation.



Conclusion

Irpagratinib is a promising, orally bioavailable, selective FGFR4 inhibitor with a well-defined mechanism of action. It has demonstrated significant anti-tumor activity in preclinical models and encouraging efficacy in early-phase clinical trials for the treatment of advanced hepatocellular carcinoma with FGF19 overexpression. Ongoing and planned clinical studies will further elucidate its therapeutic potential, both as a monotherapy and in combination with other anti-cancer agents, for this patient population with a high unmet medical need. The development of **Irpagratinib** represents a significant step forward in the precision medicine approach to treating HCC.

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